molecular formula C21H15N3O2 B13959450 3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile CAS No. 119452-32-3

3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile

Cat. No.: B13959450
CAS No.: 119452-32-3
M. Wt: 341.4 g/mol
InChI Key: WMBKBLOYBVPMEF-UHFFFAOYSA-N
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Description

3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile is a complex organic compound that belongs to the class of dihydrophenanthrene derivatives. This compound is characterized by its unique structural framework, which includes an amino group, a nitro group, a phenyl ring, and a carbonitrile group. The phenanthrene moiety is a structural component of many natural products and has been linked to important roles in the pharmaceutical and biological realms .

Preparation Methods

The synthesis of 3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile can be achieved through a one-pot multi-component reaction. This method involves the reaction of aldehydes, malononitrile, 1-tetralone, and ammonium acetate. The reaction is typically carried out under moderate to good yield conditions (72%–84%) and involves cyclocondensation attempts of aminocyanophenanthrene derivatives with acetic anhydride in the presence of concentrated sulfuric acid . Industrial production methods may involve similar multi-component reactions but on a larger scale with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, concentrated sulfuric acid, and various aldehydes. The major products formed from these reactions include diacetylamino derivatives and other substituted phenanthrene compounds .

Scientific Research Applications

This compound has shown significant potential in various scientific research applications. It has been evaluated for its antimicrobial activity and has shown good results in inhibiting the growth of certain microbial strains . Additionally, the phenanthrene moiety in the compound is known for its broad spectrum of biological activities, including antimalarial, anticancer, antimycotic, anti-HIV, and anti-inflammatory properties . These properties make 3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile a valuable compound in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

3-Amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile can be compared with other similar compounds such as 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles and 2-amino-9,10-dihydrophenanthrene derivatives . These compounds share similar structural features but differ in their substituents and functional groups, which contribute to their unique chemical and biological properties. The uniqueness of this compound lies in its specific combination of amino, nitro, phenyl, and carbonitrile groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

119452-32-3

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

3-amino-2-nitro-1-phenyl-9,10-dihydrophenanthrene-4-carbonitrile

InChI

InChI=1S/C21H15N3O2/c22-12-17-19-15-9-5-4-6-13(15)10-11-16(19)18(14-7-2-1-3-8-14)21(20(17)23)24(25)26/h1-9H,10-11,23H2

InChI Key

WMBKBLOYBVPMEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C(=C2C3=CC=CC=C31)C#N)N)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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